tert-butyl 2-[(2-iodophenyl)amino]acetate
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Overview
Description
tert-Butyl 2-[(2-iodophenyl)amino]acetate: is an organic compound with the molecular formula C12H16INO2 It is a derivative of aniline, where the amino group is substituted with an iodophenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-iodophenyl)amino]acetate typically involves the reaction of 2-iodoaniline with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-[(2-iodophenyl)amino]acetate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amino and ester groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodophenyl group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include substituted aniline derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but can include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Chemistry: tert-Butyl 2-[(2-iodophenyl)amino]acetate is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-iodophenyl)amino]acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom facilitates substitution and coupling reactions, while the ester group can undergo hydrolysis or transesterification. The amino group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- tert-Butyl 2-[(2-bromophenyl)amino]acetate
- tert-Butyl 2-[(2-chlorophenyl)amino]acetate
- tert-Butyl 2-[(2-fluorophenyl)amino]acetate
Comparison: tert-Butyl 2-[(2-iodophenyl)amino]acetate is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in substitution and coupling reactions, providing an advantage in synthetic applications .
Properties
CAS No. |
1179850-78-2 |
---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.2 |
Purity |
95 |
Origin of Product |
United States |
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